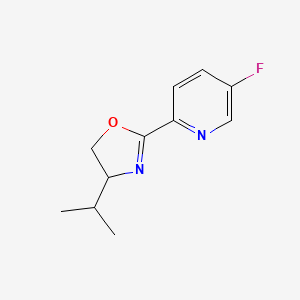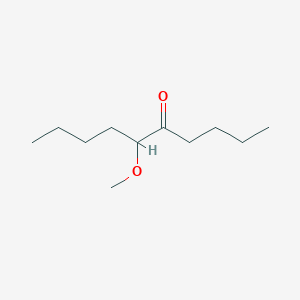
Dihomo-gamma-Linolenoyl ethanolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihomo-gamma-Linolenoyl ethanolamide is an endocannabinoid, a type of compound that interacts with cannabinoid receptors in the body. It is structurally similar to anandamide, another well-known endocannabinoid, but contains dihomo-gamma-linolenic acid instead of arachidonic acid . This compound has been studied for its potential effects on the human body, particularly in relation to its interaction with cannabinoid receptors CB1 and CB2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihomo-gamma-Linolenoyl ethanolamide typically involves the reaction of dihomo-gamma-linolenic acid with ethanolamine. This reaction can be catalyzed by various agents, including enzymes or chemical catalysts. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the ethanolamide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of bioreactors and continuous flow systems to maintain optimal reaction conditions and improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dihomo-gamma-Linolenoyl ethanolamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the double bonds in the compound, potentially altering its interaction with cannabinoid receptors.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions can include various oxidized, reduced, or substituted derivatives of this compound.
Scientific Research Applications
Chemistry: It is used as a model compound to study the interactions of endocannabinoids with cannabinoid receptors and other molecular targets.
Biology: Research has focused on its role in cellular signaling pathways and its potential effects on cell proliferation and differentiation.
Medicine: Studies have explored its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Mechanism of Action
Dihomo-gamma-Linolenoyl ethanolamide exerts its effects primarily through its interaction with cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain sensation, mood, and immune response. The compound binds to these receptors with specific affinity values (Ki values of 857 nM for CB1 and 598 nM for CB2), leading to the activation of downstream signaling pathways that mediate its biological effects .
Comparison with Similar Compounds
Similar Compounds
Anandamide: Another endocannabinoid that contains arachidonic acid instead of dihomo-gamma-linolenic acid.
2-Arachidonoylglycerol (2-AG): A different endocannabinoid that also interacts with CB1 and CB2 receptors.
Oleoylethanolamide (OEA): A fatty acid ethanolamide that interacts with peroxisome proliferator-activated receptors (PPARs) rather than cannabinoid receptors.
Uniqueness
Dihomo-gamma-Linolenoyl ethanolamide is unique due to its specific structure, which includes dihomo-gamma-linolenic acid. This structural difference may result in distinct interactions with cannabinoid receptors and other molecular targets, potentially leading to unique biological effects and therapeutic applications .
Properties
Molecular Formula |
C22H39NO2 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)icosa-8,11,14-trienamide |
InChI |
InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,24H,2-5,8,11,14-21H2,1H3,(H,23,25) |
InChI Key |
ULQWKETUACYZLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



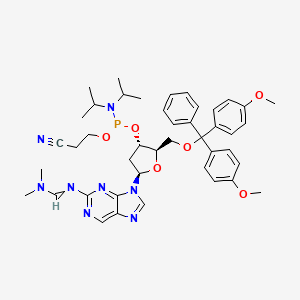
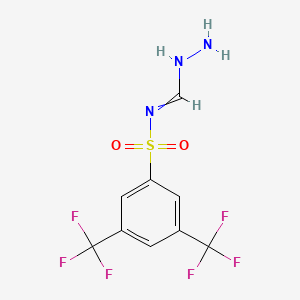

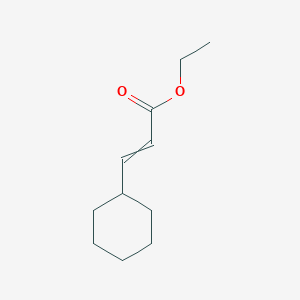
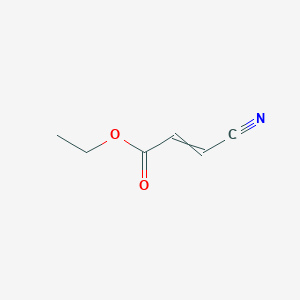
![N-{[3,5-bis(trifluoromethyl)phenyl][5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513378.png)
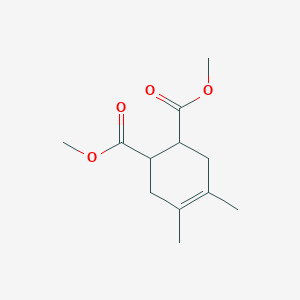

![(2R,3S,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate, xsodium salt yhydrate](/img/structure/B12513400.png)
